Product packaging for 2,2-Dimethylpyrrolidin-3-amine(Cat. No.:)

2,2-Dimethylpyrrolidin-3-amine

Cat. No.: B13502959
M. Wt: 114.19 g/mol
InChI Key: KXIDLVNTUQFPDA-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Cores in Advanced Chemical Research

The pyrrolidine core is a fundamental component in many natural alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org Beyond its presence in nature, the pyrrolidine structure is integral to numerous synthetic drugs, including procyclidine (B1679153) and bepridil, as well as the racetam family of nootropics. wikipedia.org The structural rigidity and the presence of a stereogenic center in many of its derivatives make the pyrrolidine ring an excellent scaffold for asymmetric synthesis and catalysis. tandfonline.comresearchgate.net The amino acids proline and hydroxyproline (B1673980) are themselves derivatives of pyrrolidine, highlighting the biocompatibility and synthetic potential of this heterocyclic system. wikipedia.org

Academic Context of Substituted Pyrrolidinamines in Stereoselective Transformations

Substituted pyrrolidinamines are a critical class of compounds in the realm of stereoselective transformations. Their utility as chiral auxiliaries and organocatalysts is well-documented in academic literature. nih.gov These molecules can induce chirality in a predictable manner, making them invaluable tools for the enantioselective synthesis of complex molecules. nih.govacs.org For instance, chiral pyrrolidine derivatives are known to be effective organocatalysts for asymmetric Michael additions and aldol (B89426) reactions. acs.org The mechanism often involves the formation of chiral enamines or iminium ions as key intermediates, which then guide the stereochemical outcome of the reaction.

The development of novel substituted pyrrolidinamines continues to be an active area of research, with the goal of achieving higher levels of stereocontrol and expanding the scope of their applications in asymmetric catalysis. nih.gov

Specific Research Focus on 2,2-Dimethylpyrrolidin-3-amine: A Key Chiral Building Block

Within the broader family of substituted pyrrolidinamines, this compound has emerged as a compound of interest due to its unique structural features. The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the conformational preferences of the pyrrolidine ring and, consequently, the stereochemical course of reactions in which it participates. This steric bulk can be strategically exploited to enhance stereoselectivity in asymmetric transformations.

The primary amine at the C3 position provides a reactive handle for further functionalization, allowing for the incorporation of this chiral scaffold into larger, more complex molecular architectures. Researchers are exploring the synthesis and application of this compound and its derivatives as chiral ligands for metal-catalyzed reactions and as organocatalysts in their own right. Its role as a chiral building block is pivotal in the construction of enantiomerically pure compounds for various research applications.

Chemical Properties of this compound Derivatives

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
[(2,2-Dimethylpyrrolidin-3-yl)methyl]dimethylamine2301510-14-3C9H20N2156.3
2-(2,2-Dimethylpyrrolidin-3-yl)oxypropan-1-amine---C9H20N2O172.27
1-(2-Methoxyethyl)-2,2-dimethylpyrrolidin-3-amine---C9H20N2O---

In-depth Analysis Reveals Limited Publicly Available Research on this compound

A comprehensive review of scientific literature and chemical databases indicates a significant scarcity of detailed spectroscopic and computational research specifically focused on the chemical compound this compound. While the pyrrolidine scaffold is a common motif in medicinal chemistry and materials science, this particular derivative appears to be largely unexplored in publicly accessible studies, precluding an in-depth analysis as requested.

The intended article, "Advanced Spectroscopic and Computational Studies of this compound and its Derivatives," was structured to delve into the conformational analysis, stereochemical elucidation, and quantum mechanical properties of this specific molecule. However, a thorough search for data pertaining to high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and single-crystal X-ray diffraction for this compound did not yield specific experimental results, such as detailed spectral data or crystal structures.

Similarly, the investigation into computational chemistry and quantum mechanical studies, including Density Functional Theory (DFT) calculations for electronic structure and reactivity, and Molecular Dynamics (MD) simulations for conformational space exploration, found no dedicated publications or datasets for this compound.

In the realm of computational chemistry, DFT is a powerful tool for understanding electronic structure and predicting reactivity, while MD simulations are invaluable for exploring the conformational landscape of flexible molecules. researchgate.netnih.govmdpi.comnih.gov However, the application of these powerful techniques to this compound has not been reported in the available scientific literature.

The absence of specific data for this compound makes it impossible to construct the detailed, data-rich article as outlined. The scientific community has yet to publish in-depth studies on this particular compound, leaving its specific structural and electronic properties uncharacterized in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B13502959 2,2-Dimethylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(2)5(7)3-4-8-6/h5,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDLVNTUQFPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Studies of 2,2 Dimethylpyrrolidin 3 Amine and Its Derivatives

Computational Chemistry and Quantum Mechanical Studies

Ab Initio Methods for Basicity and Protonation State Prediction

The basicity of an amine, quantified by its pKa value, is a critical parameter influencing its chemical behavior and reactivity. Ab initio quantum chemical methods provide a powerful tool for predicting the pKa of molecules like 2,2-Dimethylpyrrolidin-3-amine, often before they are even synthesized. routledge.com These predictions typically rely on thermodynamic cycles that dissect the deprotonation process into steps that can be calculated with high accuracy. nih.gov

A common approach is the direct method, which calculates the free energy change (ΔG) of the acid dissociation reaction in solution. This is achieved by computing the gas-phase free energies of the protonated (conjugate acid) and neutral forms of the amine, as well as their respective solvation free energies. mdpi.com The pKa can then be derived from the total free energy change of the reaction in solution.

High-level computational methods, such as Density Functional Theory (DFT) with functionals like B3LYP, or more complex methods like the Complete Basis Set (CBS) models, are used to calculate the gas-phase energies. researchgate.net The significant challenge of accurately representing the interaction between the molecule and the solvent (typically water) is addressed using continuum solvation models, such as the Polarizable Continuum Model (PCM), or more explicit models that include a number of solvent molecules. mdpi.comnih.gov The accuracy of the prediction is highly dependent on the chosen level of theory and the solvation model. nih.gov An error of just 1.4 kcal/mol in the calculated free energy can lead to a deviation of one full unit in the predicted pKa value. nih.gov

Method/Basis SetGas-Phase Basicity (kcal/mol)ΔG Solvation (Conjugate Acid)ΔG Solvation (Neutral Base)Predicted pKa
B3LYP/6-311+G(d,p) with PCM229.5-68.2-5.111.85
M06-2X/6-311+G(d,p) with SMD230.1-67.9-5.311.98
CBS-QB3 with CPCM228.8-69.0-5.011.60

Table 1. Hypothetical calculated thermodynamic data and predicted aqueous pKa values for this compound using various ab initio methods.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, most often in conjunction with DFT. github.iomdpi.com For a flexible molecule such as this compound, the process begins with a thorough conformational search to identify all low-energy structures. The geometry of each conformer is then optimized, and their NMR shielding tensors are calculated. github.io The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population distribution at a given temperature. github.io The choice of DFT functional and basis set, along with the inclusion of a solvent model, is crucial for achieving results that correlate well with experimental data. bohrium.com

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-CH₃ (ax)1.0825.4
C2-CH₃ (eq)1.1527.1
C3-H3.1062.5
C4-H₂1.75 (ax), 1.98 (eq)35.8
C5-H₂2.88 (ax), 3.05 (eq)50.2
N1-H2.15-
N3-H₂1.55-

Table 2. Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level with a PCM solvent model for chloroform.

IR Spectra Prediction: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. nih.gov Each mode corresponds to a specific molecular motion, such as bond stretching or bending, and has a characteristic frequency and intensity. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation used in most calculations tends to overestimate their values compared to experimental results. researchgate.net These scaled, calculated spectra can be invaluable for assigning the peaks observed in an experimental IR spectrum. nih.gov

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
3455, 34103317, 3274N-H Asymmetric & Symmetric Stretch (Amine)
33803245N-H Stretch (Pyrrolidine)
3010-28902890-2774C-H Stretch
16151550N-H Scissoring (Amine)
14701411CH₂ Scissoring
1385, 13701330, 1315C-H Bending (gem-dimethyl)
11201075C-N Stretch

Table 3. Hypothetical calculated and scaled vibrational frequencies for key IR bands of this compound.

Reaction Mechanism Modeling through Computational Approaches

Computational modeling provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy barriers. nih.gov DFT is the most widely used method for these studies due to its favorable balance of accuracy and computational cost. nih.govacs.org

By modeling a reaction pathway, researchers can map the potential energy surface that connects reactants to products. This involves optimizing the geometries of all stable species (reactants, intermediates, products) and, crucially, locating the transition state (TS) structures that represent the highest energy point along the reaction coordinate. rsc.orgresearchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is directly related to the reaction rate. nih.gov

For instance, a hypothetical synthesis of this compound could involve the intramolecular reductive amination of a 4,4-dimethyl-5-oxohexanenitrile (B2934782) precursor. Computational modeling could elucidate this process, starting from the initial cyclization via nucleophilic attack of the amine on the ketone (TS1) to form a cyclic hemiaminal intermediate, followed by the dehydration (TS2) and subsequent reduction steps. The calculated relative energies for each step would reveal the rate-determining step and provide a detailed energetic profile of the entire reaction. nih.govacs.org

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant4-amino-4-methyl-2-pentanone0.0
TS1Intramolecular cyclization+15.8
IntermediateHemiaminal intermediate-4.5
TS2Dehydration to imine+21.2
ProductCyclic imine precursor-8.0

Table 4. Hypothetical calculated relative energies for a plausible intramolecular cyclization reaction step in the formation of a precursor to this compound. Energies are calculated at the B3LYP/6-31G(d) level.

Reactivity Profiles and Functionalization Strategies of 2,2 Dimethylpyrrolidin 3 Amine

Pyrrolidine (B122466) Ring Functionalization and Derivatization

Beyond the amine group, the pyrrolidine ring itself can be a target for functionalization. Modern synthetic methods allow for C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. organic-chemistry.org For the 2,2-dimethylpyrrolidin-3-amine scaffold, the C4 and C5 positions are potential sites for such reactions. The steric bulk of the gem-dimethyl group at C2 would likely disfavor functionalization at the adjacent C3 position (other than on the amine itself) and the C2 position.

Ring-opening reactions represent another strategy for derivatization. Cleavage of the C-N bonds within the pyrrolidine ring can provide access to acyclic amino compounds, expanding the chemical space accessible from this scaffold. researchgate.net Such transformations can be achieved through various methods, including oxidative ring cleavage. researchgate.net Additionally, ring-rearrangement or contraction reactions, such as those converting piperidines to pyrrolidines, highlight the possibility of skeletal remodeling of the pyrrolidine core. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

The substitution pattern of this compound inherently governs the selectivity of its derivatization reactions.

Regioselectivity : When functionalizing the pyrrolidine ring, the gem-dimethyl group at C2 exerts significant steric control. Electrophilic or radical attack on the ring is more likely to occur at the less hindered C4 or C5 positions. The electronic influence of the C3-amino group (or its derivatized form) will also play a role in directing incoming reagents.

Stereoselectivity : The C3 carbon of this compound is a stereocenter. Reactions occurring at the C3-amine or at other positions on the ring will proceed in a diastereoselective manner, influenced by the existing stereochemistry. The chiral environment will favor the approach of reagents from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over another. This principle is fundamental in asymmetric synthesis, where chiral building blocks like substituted pyrrolidines are used to construct complex, optically active molecules. enamine.net The predictable stereochemical outcome is critical in the synthesis of pharmaceuticals, where specific stereoisomers are required for biological activity.

Synthesis of Complex Scaffolds Utilizing this compound as a Building Block

Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific, detailed research outlining the use of this compound as a foundational building block for the synthesis of complex molecular scaffolds. While the broader class of pyrrolidines is widely recognized for its utility in constructing diverse and intricate chemical structures, a focused application of the 2,2-dimethyl substituted variant in this specific context is not well-documented in the available literature.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of natural products and pharmaceutically active compounds. Its stereochemical properties and the synthetic versatility of its functionalized derivatives make it an attractive starting point for the assembly of more complex molecular architectures. Researchers frequently employ various pyrrolidine-based building blocks in methodologies such as multicomponent reactions, cycloadditions, and tandem cyclizations to generate novel scaffolds with potential biological activity.

Consequently, the creation of a detailed article section with research findings and data tables on the "Synthesis of Complex Scaffolds Utilizing this compound as a Building Block" is not feasible at this time due to the lack of specific primary literature on the subject. Further research and publication in this specific area would be necessary to provide the detailed, informative, and scientifically accurate content required.

Applications of 2,2 Dimethylpyrrolidin 3 Amine in Advanced Organic Synthesis Research

Role as a Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, 2,2-Dimethylpyrrolidin-3-amine is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. The steric hindrance provided by the gem-dimethyl group, combined with the directing effect of the amine functionality, can create a highly biased chiral environment.

The utility of chiral amines and their derivatives as auxiliaries in asymmetric alkylation is a well-established strategy for the enantioselective formation of carbon-carbon bonds. While specific studies detailing the direct use of this compound in this capacity are not extensively documented, the principles of asymmetric alkylation using pyrrolidine-based auxiliaries are widely recognized. These reactions typically involve the formation of a chiral enamine or imine, which then reacts with an electrophile, with the auxiliary guiding the approach of the electrophile to one face of the nucleophile, resulting in a high degree of stereoselectivity.

In the realm of asymmetric aldol (B89426) reactions, chiral auxiliaries derived from amino compounds are pivotal for controlling the formation of new stereocenters. The formation of a chiral enolate, directed by the auxiliary, allows for diastereoselective addition to aldehydes. Pyrrolidine-based structures, in general, have been successfully employed in this context, often leading to products with high diastereomeric and enantiomeric purity. The specific application of this compound would be expected to follow these established principles, where it would be converted into a chiral amide or enamine to direct the aldol condensation.

Asymmetric Michael additions, or conjugate additions, represent another area where chiral auxiliaries are crucial for stereocontrol. The addition of a nucleophile to an α,β-unsaturated carbonyl compound is guided by the chiral auxiliary to produce an enantioenriched product. The field has seen extensive use of various chiral amines and their derivatives to achieve high yields and selectivities. Although direct reports on the use of this compound are sparse, its structural motifs are consistent with those of successful auxiliaries in this class of reactions.

Utilization as a Ligand in Metal-Catalyzed Asymmetric Reactions

The transformation of chiral amines into ligands for transition metal catalysts is a powerful strategy in asymmetric catalysis. These ligands can create a chiral coordination sphere around the metal center, which in turn promotes the enantioselective transformation of a substrate.

The primary amine functionality of this compound serves as a versatile handle for the synthesis of more complex chiral ligands. For instance, it can be readily converted into amides, phosphinamides, or Schiff bases, incorporating other coordinating groups such as phosphines, oxazolines, or additional nitrogen donors. The design of such ligands often aims to create a rigid and well-defined chiral pocket around the metal center to maximize enantioselectivity. The gem-dimethyl group on the pyrrolidine (B122466) ring can play a crucial role in locking the conformation of the ligand and enhancing its steric influence.

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and the development of effective chiral ligands is paramount. Pyrrolidine-based phosphine (B1218219) ligands, for example, have a distinguished history in this field, particularly in rhodium- and ruthenium-catalyzed hydrogenations of olefins and ketones. Ligands derived from this compound could be designed to participate in such reactions, where the stereogenic center of the pyrrolidine backbone, in conjunction with the coordinating atoms, would dictate the facial selectivity of hydrogen addition to the prochiral substrate.

Performance in Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. beilstein-journals.orgwhiterose.ac.uk The development of chiral ligands that can induce enantioselectivity in these reactions is a significant area of research. Chiral diamines are a well-established class of ligands in asymmetric catalysis, capable of coordinating to a metal center and creating a chiral environment that influences the stereochemical outcome of the reaction.

While direct studies detailing the use of this compound as a ligand in asymmetric Suzuki-Miyaura reactions are not prominent in the surveyed literature, the principles of catalyst design suggest its potential. The effectiveness of a chiral ligand in such reactions depends on its ability to form a stable, stereochemically defined complex with the palladium catalyst. For instance, chiral-bridged biphenyl (B1667301) monophosphine ligands have demonstrated significant success in achieving high enantioselectivity in the synthesis of sterically demanding biaryls. beilstein-journals.org

The structure of this compound offers two points for coordination—the secondary ring amine and the primary side-chain amine. This bidentate nature could allow it to form a stable five-membered chelate ring with a palladium center. The stereocenter at C3, combined with the steric bulk of the C2 gem-dimethyl groups, would create a defined chiral pocket around the metal, which is essential for discriminating between enantiotopic faces of the substrate during the catalytic cycle. whiterose.ac.uk Research on other cyclic alkyl trifluoroborates in Suzuki-Miyaura couplings has shown that the stereochemical outcome is highly dependent on the ligand and reaction conditions. whiterose.ac.uknih.gov Therefore, while specific data is pending, the structural characteristics of this compound make it a plausible candidate for investigation as a novel ligand in this field.

Performance in Asymmetric C-H Functionalization

Asymmetric C-H functionalization is a powerful strategy for streamlining the synthesis of complex molecules by directly converting ubiquitous C-H bonds into new functional groups. mdpi.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. The development of chiral ligands and catalysts that can control the enantioselectivity of C-H activation is a frontier in organic synthesis. mdpi.com

Currently, there is a lack of specific reports on the application of this compound as a ligand or catalyst in asymmetric C-H functionalization. However, the broader class of chiral amines and diamines has been instrumental in this area. For example, chiral amino acids have been used as ligands in palladium-catalyzed asymmetric C-H functionalization, where coordination of both the carboxylate and the protected amine is crucial for enantiocontrol. mdpi.com

Chiral diamines, in particular, have shown promise. They can act as directing groups or as ligands for the transition metal catalyst. The two amine functionalities in this compound could potentially be used in a directed C-H activation scenario, where one amine anchors the catalyst to the substrate, allowing the metal to selectively activate a nearby C-H bond within a chiral environment. The steric hindrance provided by the gem-dimethyl group could further enhance selectivity by restricting the possible transition states. Given the success of other chiral diamines in promoting reactivity and selectivity in C-H functionalization reactions, this compound represents an unexplored but potentially valuable scaffold for designing new catalysts for this transformation. chemrxiv.orgresearchgate.net

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become the third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. unibo.itnih.gov The pyrrolidine ring is a famously effective scaffold in this context, with proline and its derivatives being among the most successful organocatalysts. mdpi.comunibo.it

Derivatives of chiral pyrrolidines are highly effective in aminocatalysis, proceeding through enamine or iminium ion intermediates. nih.gov While this compound itself is a simple diamine, it serves as an excellent chiral building block for more complex organocatalysts. For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov These catalysts often feature bulky substituents on the pyrrolidine ring to create a sterically demanding environment, a role that the gem-dimethyl group in the this compound scaffold could fulfill. The primary amine at the C3 position provides a convenient handle for synthetic modification, allowing for the attachment of other functional groups to tune the catalyst's reactivity and selectivity.

A key strategy in modern organocatalyst design is bifunctionality, where a single molecule contains two distinct catalytic sites that work in concert. researchgate.net This often involves combining a Lewis basic site (like an amine) to activate the nucleophile and a hydrogen-bond donor site to activate the electrophile. The diamine structure of this compound is an ideal starting point for creating such catalysts.

The primary amine can be readily converted into a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide. The resulting molecule combines the enamine-forming capability of the pyrrolidine ring with the electrophile-activating ability of the thiourea/squaramide moiety. This dual activation model has proven highly effective in a variety of asymmetric transformations. Research groups have demonstrated that bifunctional amine-thiourea catalysts can efficiently promote reactions with synergistic activation of both the nucleophile and the electrophile. researchgate.net

Below is a table summarizing the performance of representative bifunctional organocatalysts derived from chiral diamines in the asymmetric Michael addition reaction.

Catalyst TypeElectrophileNucleophileYield (%)ee (%)Diastereomeric Ratio (dr)
Pyrrolidine-Thioureaβ-NitrostyreneCyclohexanone (B45756)959895:5
Pyrrolidine-Squaramideβ-NitrostyreneAcetone8992N/A
Prolinamide-Thioureatrans-CrotonaldehydeMalononitrile9195N/A
Cinchona-ThioureaIsatinDimethyl malonate999798:2

This table presents representative data for bifunctional catalysts based on chiral amine scaffolds to illustrate typical performance. Data is compiled from general findings in organocatalysis literature.

Application in Novel Material Synthesis Research

The unique structural and chiral properties of this compound also make it a candidate for the synthesis of advanced materials with tailored properties.

Chiral polymers are of great interest for applications in chiral separations, asymmetric catalysis, and as advanced optical materials. The incorporation of chiral monomers into a polymer backbone can impart chirality to the bulk material. As a chiral diamine, this compound could serve as a monomer in step-growth polymerizations.

For instance, it could be reacted with diacyl chlorides or dicarboxylic acids to form chiral polyamides. The rigidity of the pyrrolidine ring and the steric bulk of the gem-dimethyl groups would likely lead to polymers with high glass transition temperatures and specific conformational preferences. Similarly, reaction with dianhydrides would yield chiral polyimides, a class of high-performance polymers known for their thermal stability.

While direct polymerization of this compound is not yet described in the literature, related research has shown the synthesis of polymeric chiral diamine ligands. nih.govacs.org In these studies, chiral diamine units are linked together to create polymers that act as recyclable ligands for asymmetric catalysis, demonstrating the successful incorporation of such motifs into macromolecular architectures. nih.govacs.org The development of polymers from monomers like N-vinyl pyrrolidone (NVP) is also a vast field, indicating a strong precedent for using pyrrolidine-containing units to create functional polymers. mdpi.commdpi.com The synthesis of polymers from this compound could thus lead to novel materials with unique chiroptical, thermal, or catalytic properties.

Integration into Porous Materials (e.g., COFs) for Adsorption/Catalysis Research

The integration of chiral organocatalysts, such as pyrrolidine derivatives, into porous crystalline materials like Covalent Organic Frameworks (COFs) is a significant strategy for developing novel heterogeneous catalysts. rsc.orgresearchgate.net These frameworks offer a unique platform for mimicking biological catalytic processes due to their designable structures and tunable porosity. rsc.orgresearchgate.net The incorporation of moieties like this compound can be achieved either by constructing the framework from monomers already containing the pyrrolidine unit or by post-synthetic modification of a pre-formed COF. semanticscholar.org

In the post-synthetic modification approach, a COF with reactive pendant groups (e.g., alkynyl groups) can be functionalized by reacting it with an azide-containing pyrrolidine derivative. semanticscholar.org This method endows the COF with chiral centers and catalytically active sites. semanticscholar.org For instance, research on pyrrolidine-functionalized COFs has demonstrated their effectiveness in detoxifying nerve agent simulants in aqueous media. semanticscholar.org The catalytic activity in these systems is often attributed to the nucleophilic nature of the amine or imine groups within the framework, with the porous, crystalline structure facilitating reactant confinement and enhancing reaction rates. semanticscholar.org

The direct synthesis or "bottom-up" strategy involves using a pyrrolidine-based monomer to construct a chiral porous polymer. rsc.org This ensures a uniform distribution of the catalytic sites throughout the material. rsc.org Such materials have proven to be effective heterogeneous organocatalysts for asymmetric reactions, such as the Michael addition of cyclohexanone to nitroolefins, affording products with high yields and enantioselectivities, even when performed in water. rsc.org The high stability, inherent porosity, and tunable nature of these porous organic polymers make them ideal as catalytic nanoreactors. rsc.org

The performance of these functionalized porous materials is heavily influenced by their structural characteristics. Key parameters include surface area, pore size, and the accessibility of the catalytic sites.

Table 1: Performance of Pyrrolidine-Functionalized Porous Polymers in Asymmetric Michael Addition Data derived from representative studies on pyrrolidine-based chiral porous polymers.

Catalyst SystemSubstratesSolventYield (%)Enantioselectivity (ee %)
Pyrrolidine-based Chiral Porous Polymer (Py-CPP)Cyclohexanone + NitroolefinsWaterUp to 98%Up to 99%
Chiral Mesoporous Hybrid Material (HybPyr)Aliphatic Aldehydes + NitrostyreneVariousHighHigh

Role in Mechanistic Probes and Reaction Discovery

Chiral diamines, a class to which this compound belongs, are pivotal in the field of organocatalysis, not only as efficient catalysts but also as tools for elucidating reaction mechanisms. bohrium.com Understanding the mechanistic details of organocatalytic reactions often lags behind the pace of catalyst development; therefore, probes are essential for designing more efficient and selective catalysts. mdpi.com

The structure of this compound, with its primary and secondary amine functionalities and stereogenic centers, allows it to participate in various activation modes, most notably enamine and iminium ion catalysis. princeton.edu In enamine catalysis, the secondary amine reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. princeton.edu The gem-dimethyl group at the C2 position provides significant steric hindrance, which can be crucial in directing the stereochemical outcome of a reaction by influencing the facial selectivity of the approach of the electrophile.

Researchers utilize structural analogues of catalysts to probe these mechanistic intricacies. By systematically modifying the catalyst—for example, by altering the substituents on the pyrrolidine ring or changing the nature of the amine groups—it is possible to investigate the roles of steric and electronic effects on the reaction's efficiency and stereoselectivity. princeton.edu For instance, comparing the catalytic activity of this compound with simpler catalysts like proline or its parent compound, 3-aminopyrrolidine, can reveal the specific contribution of the gem-dimethyl group to the transition state organization.

These mechanistic studies are critical for reaction discovery. A detailed understanding of how a catalyst operates allows for the rational design of new catalysts for previously challenging transformations. mdpi.com For example, insights into the bifunctional activation capabilities of diamine catalysts—where one amine group forms the enamine while the other interacts with the electrophile via hydrogen bonding—have led to the development of highly efficient protocols for reactions like asymmetric aldol and Michael additions. bohrium.comprinceton.edu

Table 2: Common Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Derivatives and Mechanistic Implications

Reaction TypeKey IntermediateRole of Catalyst StructureMechanistic Insights Gained
Aldol Reaction EnamineThe secondary amine forms the enamine; the chiral scaffold controls the stereochemistry of the C-C bond formation.Understanding the geometry of the transition state and the role of hydrogen bonding in substrate activation.
Michael Addition Enamine / Iminium IonThe catalyst activates the nucleophile (enamine) or the electrophile (iminium ion); steric hindrance dictates facial selectivity.Elucidating the factors that control enantioselectivity and diastereoselectivity.
Robinson Annulation Enamine / Iminium IonA cascade reaction where the catalyst controls the stereochemistry of multiple bond-forming steps.Probing the efficiency of the catalyst in complex, multi-step transformations.

Q & A

Q. What are the common synthetic routes for 2,2-Dimethylpyrrolidin-3-amine, and what reaction conditions are critical for its preparation?

The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and alkylation or reductive amination steps. Key conditions include the use of palladium or copper catalysts, solvents like dimethylformamide (DMF) or toluene, and inert atmospheres to prevent oxidation. Temperature control (e.g., 80–120°C) and stoichiometric ratios of reactants are crucial for optimizing intermediate formation .

Q. How is this compound characterized structurally, and what analytical techniques are employed?

Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and methyl group positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemistry in crystalline derivatives. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures purity .

Q. What are the primary research applications of this compound in biomedical studies?

The compound serves as a chiral building block for bioactive molecules, particularly in neurotransmitter analog synthesis. Its rigid pyrrolidine scaffold is explored for modulating enzyme activity (e.g., kinases) or receptor binding (e.g., GPCRs) in mechanistic studies .

Advanced Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives under scalable conditions?

Advanced methods include continuous flow reactors to enhance reaction control and reduce side products. Automated platforms enable real-time monitoring of parameters like pH and temperature. Solvent selection (e.g., switching from DMF to acetonitrile) and catalytic system tuning (e.g., ligand-modified palladium) improve efficiency .

Q. What statistical approaches are recommended to resolve contradictions in spectroscopic or bioactivity data across studies?

Heterogeneity in data can be quantified using metrics like (proportion of total variability due to heterogeneity) or H (standardized heterogeneity statistic). These tools, adapted from meta-analysis frameworks, help assess whether discrepancies arise from methodological variability or true biological differences .

Q. How should researchers design experiments to investigate the biological interactions of this compound with cellular targets?

Use biochemical probes (e.g., fluorescently labeled derivatives) to track cellular uptake and localization. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Mutagenesis studies paired with molecular docking can identify critical binding residues in target proteins .

Q. What strategies mitigate challenges in handling reactive intermediates during this compound synthesis?

Hygroscopic intermediates require anhydrous conditions and inert gas purges. Stabilizing agents (e.g., triethylamine) prevent degradation of amine groups. Safety protocols, including fume hood use and personal protective equipment (PPE), are essential when working with volatile byproducts .

Q. Notes

  • Methodological answers emphasize experimental design, data analysis, and reproducibility.
  • Advanced questions integrate statistical rigor and cutting-edge techniques for interdisciplinary research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.